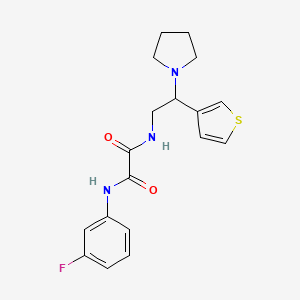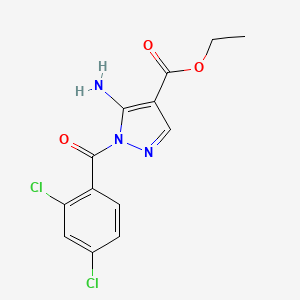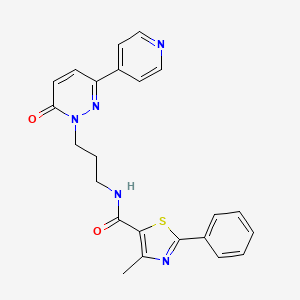![molecular formula C27H29N3O3S2 B2768813 4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 325978-77-6](/img/structure/B2768813.png)
4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a novel chemical entity that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as DBPR108 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Antimicrobial Activity
Benzothiazole derivatives, including compounds related to the mentioned chemical structure, have been synthesized and assessed for their antimicrobial potential. For example, a study by Padalkar et al. (2014) synthesized novel benzothiazole derivatives and evaluated their broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger. These compounds showed excellent activity, comparing favorably with standard drugs like Streptomycin and Fluconazole Synthesis of novel dipodal-benzimidazole, benzoxazole and benzothiazole from cyanuric chloride: Structural, photophysical and antimicrobial studies.
Crystal Structure Analysis
Research on the crystal structure and Hirshfeld surface analysis of compounds closely related to the target molecule provides insights into their molecular interactions and stability. For instance, the work by Etsè et al. (2019) involved the hydrolysis of a benzothiadiazine derivative under specific conditions, leading to the identification of a degradation product whose crystal structure was fully characterized Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide: Degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide.
Synthesis of Polymers
The synthesis of polymers incorporating benzothiazole units has been explored for various applications, including the creation of materials with unique photophysical properties. Yokozawa et al. (2002) reported on the chain-growth polycondensation for well-defined aramides, including block copolymers containing aramide with low polydispersity, demonstrating the utility of benzothiazole derivatives in advanced polymer synthesis Chain-growth polycondensation for well-defined aramide. Synthesis of unprecedented block copolymer containing aramide with low polydispersity.
Inhibition of Carbonic Anhydrases
Compounds structurally related to 4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide have been investigated for their potential to inhibit carbonic anhydrases. Supuran et al. (2013) synthesized aromatic sulfonamide inhibitors showing varying degrees of inhibition against different carbonic anhydrase isoenzymes, highlighting the therapeutic potential of these compounds Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII.
Anticancer Activity
Benzothiazole derivatives have also been evaluated for their anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of compounds based on the benzothiazole scaffold, demonstrating moderate to excellent anticancer activity against several cancer cell lines. This research underscores the potential of benzothiazole derivatives in oncology Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.
特性
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S2/c1-4-16-30(17-5-2)35(32,33)23-13-9-20(10-14-23)26(31)28-22-11-7-21(8-12-22)27-29-24-15-6-19(3)18-25(24)34-27/h6-15,18H,4-5,16-17H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRWSOOCZURRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2768732.png)
![Spiro[3.4]octan-5-ol](/img/structure/B2768734.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2768735.png)
![6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide](/img/structure/B2768736.png)


![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2768741.png)
![8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2768742.png)
![4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2768747.png)
![2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2768748.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)
![4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine](/img/structure/B2768753.png)
